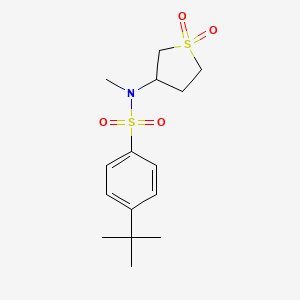![molecular formula C15H12ClN3O3 B2936273 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid CAS No. 1255784-38-3](/img/structure/B2936273.png)
3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid is a chemical compound that has been widely used in scientific research. It is a pyrazolo[1,5-a]pyrazine derivative that has been synthesized and studied for its potential biological activities. This compound has been found to have several interesting properties, including its ability to inhibit certain enzymes and modulate cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid involves the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been found to inhibit GSK-3β, which is involved in the regulation of several cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. It has also been found to modulate the activity of the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release. Additionally, 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has been found to inhibit the activity of certain kinases, such as cyclin-dependent kinase 5 (CDK5), which is involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid have been extensively studied. This compound has been found to have inhibitory effects on several enzymes, including GSK-3β and CDK5. It has also been found to modulate the activity of the adenosine A2A receptor. Additionally, 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has been found to have anti-inflammatory and anticancer properties. These effects are thought to be mediated through the inhibition of certain signaling pathways and the modulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid in lab experiments is its ability to inhibit specific enzymes and modulate cellular signaling pathways. This allows researchers to investigate the role of these enzymes and pathways in various biological processes. Additionally, this compound has been found to have potential anti-inflammatory and anticancer properties, which may be of interest to researchers studying these areas.
One limitation of using 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the specific mechanisms of action of this compound are not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid. One area of interest is the development of more selective inhibitors of specific enzymes and signaling pathways. This may allow researchers to investigate the role of these targets in greater detail. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications. Finally, more research is needed to investigate the potential toxic effects of this compound and to develop strategies to minimize these effects in lab experiments.
Méthodes De Synthèse
The synthesis of 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then further reacted with ethyl chloroformate to yield the final product. This synthesis method has been reported in several scientific research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has been extensively studied for its potential biological activities. It has been found to have inhibitory effects on several enzymes, including glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cellular signaling pathways. This compound has also been found to modulate the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release. Additionally, 3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid has been studied for its potential anti-inflammatory and anticancer properties.
Propriétés
IUPAC Name |
3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3/c16-11-3-1-10(2-4-11)12-9-13-15(22)18(6-5-14(20)21)7-8-19(13)17-12/h1-4,7-9H,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEWOTPVDVRTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2936193.png)
![N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2936194.png)

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2936197.png)



![8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2936201.png)


![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)
![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)
